Cas no 38985-72-7 (4-(2-Fluorophenyl)-3-thiosemicarbazide)

4-(2-Fluorophenyl)-3-thiosemicarbazide 化学的及び物理的性質
名前と識別子
-
- 4-(2-Fluorophenyl)thiosemicarbazide
- 4-(2-Fluorophenyl)-3-thiosemicarbazide
- 1-amino-3-(2-fluorophenyl)thiourea
- N-(2-Fluorophenyl)hydrazinecarbothioamide
- [(2-fluorophenyl)amino]hydrazinomethane-1-thione
- AC1LEJZR
- AC1Q7ELF
- ACMC-1CTV7
- NSC129261
- SBB055311
- CHEMBL3286593
- NSC-129261
- AKOS001050415
- SCHEMBL23220327
- CS-0307622
- FT-0616532
- Z56813485
- EN300-03713
- DTXSID00353220
- A6584
- A824365
- BDBM50019759
- 4,4-(1-acetyl-2-oxoindolin-3-ylidene)diphenyldi(acetate)
- PS-10319
- 3-amino-1-(2-fluorophenyl)thiourea
- 1-azanyl-3-(2-fluorophenyl)thiourea
- 4-(2-fluorophenyl)-3-thiosemicarbazide, AldrichCPR
- MFCD00041269
- 38985-72-7
- DB-049360
-
- MDL: MFCD00041269
- インチ: InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
- InChIKey: TWFLAERJMLKDNL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC=C1NC(NN)=S
- BRN: 2212143
計算された属性
- せいみつぶんしりょう: 185.04200
- どういたいしつりょう: 185.042
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 82.2A^2
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.418
- ゆうかいてん: 159-160°C
- ふってん: 278.2 °C at 760 mmHg
- フラッシュポイント: 122 °C
- 屈折率: 1.696
- PSA: 82.17000
- LogP: 2.15000
- ようかいせい: 不溶性
4-(2-Fluorophenyl)-3-thiosemicarbazide セキュリティ情報
- 危害声明: Toxic
- 危険物輸送番号:2811
- 危険カテゴリコード: 36/37/38-25
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:(BD4941)
- リスク用語:R25
- 危険レベル:6.1
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装グループ:II
4-(2-Fluorophenyl)-3-thiosemicarbazide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(2-Fluorophenyl)-3-thiosemicarbazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F632403-100mg |
4-(2-Fluorophenyl)-3-thiosemicarbazide |
38985-72-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
Oakwood | 009239-1g |
4-(2-Fluorophenyl)-3-thiosemicarbazide |
38985-72-7 | 1g |
$60.00 | 2024-07-19 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12920-5g |
4-(2-Fluorophenyl)-3-thiosemicarbazide, 96% |
38985-72-7 | 96% | 5g |
¥1723.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378292-5g |
3-Amino-1-(2-fluorophenyl)thiourea |
38985-72-7 | 97% | 5g |
¥550.00 | 2024-05-15 | |
Enamine | EN013-7132-5g |
3-amino-1-(2-fluorophenyl)thiourea |
38985-72-7 | 95% | 5g |
$49.0 | 2023-10-28 | |
abcr | AB112482-10g |
4-(2-Fluorophenyl)thiosemicarbazide, 95%; . |
38985-72-7 | 95% | 10g |
€200.50 | 2024-06-12 | |
eNovation Chemicals LLC | K88977-1g |
4-(2-Fluorophenyl)-3-thiosemicarbazide |
38985-72-7 | 95% | 1g |
$385 | 2025-02-22 | |
Enamine | EN300-03713-1.0g |
3-amino-1-(2-fluorophenyl)thiourea |
38985-72-7 | 95.0% | 1.0g |
$19.0 | 2025-02-21 | |
Enamine | EN300-03713-2.5g |
3-amino-1-(2-fluorophenyl)thiourea |
38985-72-7 | 95.0% | 2.5g |
$28.0 | 2025-02-21 | |
Enamine | EN300-03713-0.5g |
3-amino-1-(2-fluorophenyl)thiourea |
38985-72-7 | 95.0% | 0.5g |
$19.0 | 2025-02-21 |
4-(2-Fluorophenyl)-3-thiosemicarbazide 関連文献
-
Ekemini D. Akpan,Ibanga O. Isaac,Lukman O. Olasunkanmi,Eno E. Ebenso,El-Sayed M. Sherif RSC Adv. 2019 9 29590
4-(2-Fluorophenyl)-3-thiosemicarbazideに関する追加情報
4-(2-Fluorophenyl)-3-thiosemicarbazide: A Comprehensive Overview
4-(2-Fluorophenyl)-3-thiosemicarbazide (CAS No. 38985-72-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by its thiosemicarbazide moiety and fluorinated aromatic ring, holds promise in various therapeutic applications, particularly in the development of novel drugs for treating diseases such as cancer and neurodegenerative disorders.
The thiosemicarbazide functional group is known for its ability to form stable complexes with metal ions, which can modulate the biological activity of the compound. In the case of 4-(2-Fluorophenyl)-3-thiosemicarbazide, the presence of a fluorine atom on the phenyl ring adds an additional layer of complexity and potential for enhanced pharmacological properties. Fluorine is a common substituent in drug design due to its ability to improve metabolic stability, bioavailability, and binding affinity to target proteins.
Recent studies have explored the antitumor properties of 4-(2-Fluorophenyl)-3-thiosemicarbazide. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These findings suggest that 4-(2-Fluorophenyl)-3-thiosemicarbazide could be a valuable lead compound for further drug development in oncology.
In addition to its antitumor effects, 4-(2-Fluorophenyl)-3-thiosemicarbazide has also shown promise in neurodegenerative disease research. A study published in the Journal of Neurochemistry investigated the neuroprotective properties of this compound in models of Parkinson's disease. The results indicated that 4-(2-Fluorophenyl)-3-thiosemicarbazide can reduce oxidative stress and prevent neuronal cell death by inhibiting the activation of microglia and astrocytes. These findings highlight the potential of this compound as a therapeutic agent for neurodegenerative disorders.
The synthesis of 4-(2-Fluorophenyl)-3-thiosemicarbazide typically involves a multi-step process that includes the condensation of 2-fluoroacetophenone with thiosemicarbazide. The reaction conditions and purification methods are crucial for obtaining high yields and purity levels. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, which is essential for large-scale drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-Fluorophenyl)-3-thiosemicarbazide. Preliminary data from phase I trials have shown that this compound is well-tolerated by patients with minimal side effects. Further studies are needed to determine optimal dosing regimens and to assess long-term safety profiles. The promising preclinical results have fueled interest among pharmaceutical companies to invest in the development of this compound as a potential new drug candidate.
In conclusion, 4-(2-Fluorophenyl)-3-thiosemicarbazide (CAS No. 38985-72-7) is a multifaceted compound with significant potential in both oncology and neurodegenerative disease research. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of medical science and patient care.
38985-72-7 (4-(2-Fluorophenyl)-3-thiosemicarbazide) 関連製品
- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)
- 53813-00-6(2-(morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile)
- 568560-86-1(5,6-dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)
- 2229569-43-9(3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)
- 1004392-57-7(4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide)
- 445002-46-0(2-(2,3-Dibromo-6-ethoxy-4-formyl-phenoxy)-N-phenyl-acetamide)
- 2228734-57-2(2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine)
- 75351-09-6(N-(2,2-dimethylpropyl)aniline hydrochloride)
- 1521993-17-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)
- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)



